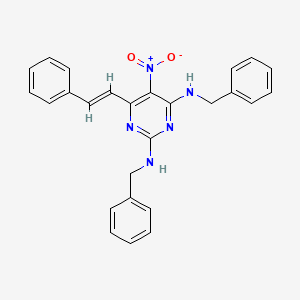
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine, also known as DBNVP, is a synthetic compound that belongs to the class of pyrimidine derivatives. DBNVP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase II. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine in lab experiments is its high degree of specificity. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Direcciones Futuras
There are several potential future directions for research on N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the potential use of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine as an anticancer agent in vivo. Finally, further research is needed to fully understand the mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine and its potential applications in various fields of scientific research.
Métodos De Síntesis
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine can be synthesized through a multi-step process that involves the condensation of 2,4-diaminopyrimidine with benzaldehyde, followed by the nitration of the resulting compound and the subsequent reduction of the nitro group. The final product is obtained by the reaction of the resulting compound with benzyl bromide.
Aplicaciones Científicas De Investigación
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry, where N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been used as a tool to study the function of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-N,4-N-dibenzyl-5-nitro-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c32-31(33)24-23(17-16-20-10-4-1-5-11-20)29-26(28-19-22-14-8-3-9-15-22)30-25(24)27-18-21-12-6-2-7-13-21/h1-17H,18-19H2,(H2,27,28,29,30)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBAQMKOJGYKQS-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

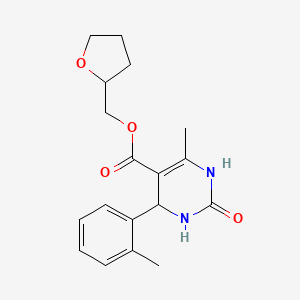
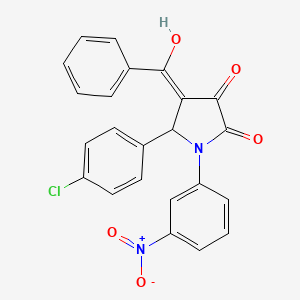
![2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5458782.png)
![2-{1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458788.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5458798.png)
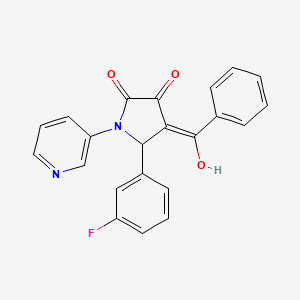
![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5458836.png)
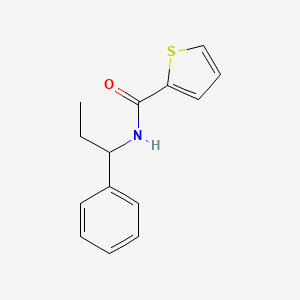
![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)